molecular formula C17H20O6S2 B1583552 1,3-Bis(tosyloxy)propane CAS No. 5469-66-9

1,3-Bis(tosyloxy)propane

Cat. No. B1583552
CAS RN: 5469-66-9
M. Wt: 384.5 g/mol
InChI Key: ODVREDGIWSDQFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,3-Bis(tosyloxy)propane is C17H20O6S2 . The compound has a molar mass of 384.46 g/mol . The InChI key of the compound is ODVREDGIWSDQFD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,3-Bis(tosyloxy)propane is a solid at 20°C . It has a melting point of 90.0 to 93.0°C . The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 563.1±38.0°C at 760 mmHg . The vapor pressure of the compound is 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

  • Macrocyclization Control : 1,3-Bis(tosyloxy)propane has been identified as a key reagent in macrocyclic compound synthesis, particularly in reactions involving N,N-bis(2-hydroxybenzyl)alkylamine derivatives. This synthesis is noted for its selectivity and efficiency, demonstrating the compound's role in controlling cyclization via metal templates and hydrogen bonds (Chirachanchai, Phongtamrug, & Rungsimanon, 2008).

  • Spectroscopic and Structural Investigations : Research has explored the structures of various compounds derived from 1,3-Bis(tosyloxy)propane using techniques like X-ray diffraction, DFT, FTIR, NMR, and UV–vis methods. These studies provide insights into the crystal structures and spectroscopic properties of these derivatives, highlighting the utility of 1,3-Bis(tosyloxy)propane in structural chemistry (Komasa, Barczyński, Ratajczak-Sitarz, & Katrusiak, 2018).

  • Magnetic Properties in Chemistry : The compound has been used as a multidentate ligand for nickel and cobalt-based spin clusters, demonstrating its applicability in the synthesis of novel complexes with interesting magnetic properties. This use showcases its role in the exploration of new materials with potential applications in magnetic and electronic devices (Ferguson, Schmidtmann, Brechin, & Murrie, 2011).

  • Polymerization Processes : The compound has been involved in polymerization studies, such as the polymerization of specific monomers to create polymers with specific structures and properties. This highlights its role in materials science, particularly in the development of new polymers with potential industrial applications (Nishimura, Furukawa, Yamashita, Inazu, & Yoshino, 1981).

  • Corrosion Inhibition : Research has shown the effectiveness of certain Schiff bases derived from 1,3-Bis(tosyloxy)propane as corrosion inhibitors, particularly in acidic environments. These findings are significant for industries where metal corrosion is a concern, providing a potential avenue for protecting materials against degradation (Yurt, Duran, & Dal, 2014).

  • Crystal Structure Analysis : The compound has been used in the synthesis of various other compounds, with subsequent analysis of their crystal structures. This kind of research is important for understanding the molecular architecture and potential applications of these synthesized compounds (Rafique, Zulfiqar, Yap, Shah, & Sarwar, 2009).

  • Complex Formation and Coordination Chemistry : 1,3-Bis(tosyloxy)propane has been utilized in forming mononuclear complexes with transition metals, demonstrating its utility in coordination chemistry. This research contributes to our understanding of molecular interactions and complex formation processes (Al-Mandhary & Steel, 2002).

Safety And Hazards

The safety data sheet for 1,3-Bis(tosyloxy)propane indicates that it may decompose upon combustion or in high temperatures to generate poisonous fumes . Closed containers may explode from the heat of a fire . In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention .

properties

IUPAC Name

3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVREDGIWSDQFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10282254
Record name 1,3-Bis(tosyloxy)propane
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Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(tosyloxy)propane

CAS RN

5469-66-9
Record name 1,3-Propanediol ditosylate
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Record name NSC 25205
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Record name 5469-66-9
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Record name 1,3-Bis(tosyloxy)propane
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Record name 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate)
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Synthesis routes and methods

Procedure details

To a solution of 116.36 g (610.37 mmol) of tosyl chloride in 200 mL of anhydrous pyridine add 19.26 g (253.09 mmol) of 1,3-propanediol in 50 mL of anhydrous pyridine dropwise over the period of two hours at 0-10° C. Stir the reaction mixture for an additional four hours, then pour it into 500 mL of ice cold water. Collect the white precipitate that forms by filtration, wash filter cake with water, dilute aqueous sulfuric acid (10 wt. %), dilute aqueous sodium carbonate (1M), and again with water. Crystallize the wet product from acetone to afford 80.68 g (83%) of 1,3-propanediol bis(4-methylbenzenesulfonate) as off white powder. 1H NMR (400 MHz, CDCl3) δ 7.77-7.69 (m, 4H), 7.37-7.30 (m, 4H), 4.05 (t, J=6.0 Hz, 4H), 2.44 (s, 6H), 1.99 (p, J=6.0 Hz, 2H). 13C{1H} NMR (101 MHz, CDCl3) δ 145.01, 132.65, 129.92, 127.84, 65.83, 28.67, 21.61. MS (m/e): 408 (M+Na).
Quantity
116.36 g
Type
reactant
Reaction Step One
Quantity
19.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Chirachanchai, S Phongtamrug, T Rungsimanon - Tetrahedron Letters, 2008 - Elsevier
A macrocyclic compound obtained from a simple, selective, and effective reaction between N,N-bis(2-hydroxybenzyl)alkylamine derivatives and 1,3-bis(tosyloxy)propane is a good …
Number of citations: 8 www.sciencedirect.com
TA Olszak, K Wichmann, H Bradaczek… - … Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Crystal studies of heterocyclic compounds containing one oxygen and two nitrogen atoms. XIII. 5,6,7,8,9,10-Hexahydro-4H-N,N'-ditosyl-1-oxa-5,9-diazadibenzo[b,k]…
Number of citations: 4 scripts.iucr.org
S Chirachanchai, T Rungsimanon, S Phongtamrug… - Tetrahedron, 2009 - Elsevier
A model case of selective crown ether based macrocycles, ie, [1+1] or [2+2] macrocycles, obtained from a simple reaction of N,N-bis(2-hydroxyalkylbenzyl)alkylamine, HBA, and …
Number of citations: 13 www.sciencedirect.com
PL Anelli, S Quici - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
Bis(monoazacrown ether)s (1) and (2), made lipophilic by the presence of an alkyl chain, are efficient complexing agents for alkali halides in a solid–liquid two-phase system. Under …
Number of citations: 4 pubs.rsc.org
T Rungsimanon, A Laobuthee, M Miyata… - Chemistry …, 2008 - journal.csj.jp
A simple but effective preparation of ring-enlarged dibenzo–monoaza–crowns, 12- to 14-membered macrocycles 3–6, obtained from the reaction of N,N-bis(alkyl-2-hydroxybenzyl)…
Number of citations: 5 www.journal.csj.jp
S Chirachanchai, S Phongtamrug, K Tashiro - Handbook of Benzoxazine …, 2011 - Elsevier
Publisher Summary This chapter discusses supermolecular chemistry, which has received much attention owing to the unique molecular recognition and the related inclusion …
Number of citations: 3 www.sciencedirect.com
SA Sergeyev, M Hesse - Helvetica chimica acta, 2002 - Wiley Online Library
A novel, short, and highly stereoselective synthesis of the macrocyclic spermidine alkaloid (+)‐(S)‐dihydroperiphylline (15) is described. The key synthetic steps were the …
Number of citations: 16 onlinelibrary.wiley.com
M Staudt, V Shalgunov, M Nedergaard… - Journal of Labelled …, 2023 - Wiley Online Library
CRANAD‐102, a selective near‐infrared fluorescent tracer targeting soluble amyloid‐β (Aβ) species, has recently attracted attention due to its potential to be used as a diagnostic tool …
D Xue, C Liu, X Li, J Tang, L Cao, Y Liu… - Journal of Radioanalytical …, 2017 - Springer
We studied on the structural requirement of C11b chirality of tetrabenazine (TBZ) analogs as vesicular monoamine transporter 2 (VMAT2) ligands. TBZ analogs (2, 6a, 6b) and 18 F-…
Number of citations: 1 link.springer.com
M Nakamura, S Ito, L Ackermann - Modern Arylation Methods, 2009 - books.google.com
The introduction of alkyl chains to aromatic rings is a fundamental synthetic transformation for the production of a vast range of chemical materials. The Friedel–Crafts alkylation or …
Number of citations: 1 books.google.com

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